molecular formula C17H24BNO3 B12334699 N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B12334699
M. Wt: 301.2 g/mol
InChI Key: HNVQXLVWGZQDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Breakdown and Positional Isomerism Considerations

The compound’s systematic name follows IUPAC rules by prioritizing functional groups and assigning locants to minimize numerical values. The parent structure is a benzene ring substituted at positions 2 and 4. The primary substituents are:

  • 2-Methyl group : A methyl (–CH₃) group at position 2.
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl : A pinacol boronate ester at position 4.
  • Cyclopropanecarboxamide : An amide-linked cyclopropane carbonyl group at position 1 of the benzene ring (implied by the N– prefix).

Positional Isomerism :

  • Alternative substitution patterns (e.g., 3-methyl-4-boronate or 2-boronate-4-methyl) would constitute positional isomers.
  • The current numbering (2-methyl, 4-boronate) ensures the lowest possible set of locants for substituents.

Table 1: IUPAC Name Breakdown

Component Structural Feature Position
N- Amide linkage Position 1
2-Methyl –CH₃ Position 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) Boronate ester Position 4
Cyclopropanecarboxamide Cyclopropane carbonyl group Parent chain

Crystallographic Analysis of Boronate Ester Configuration

X-ray diffraction studies of analogous boronate esters reveal key structural features:

  • Boron Geometry : The boron atom adopts a trigonal planar configuration with bond angles of ~120° between the two oxygen atoms of the dioxaborolane ring and the aryl group.
  • Bond Lengths :
    • B–O bonds: 1.37–1.40 Å
    • B–C(aryl): 1.56–1.58 Å
  • Dihedral Angle : The dioxaborolane ring lies approximately 45° relative to the benzene plane due to steric interactions with the 2-methyl group.

Table 2: Crystallographic Parameters (Representative Analogues)

Parameter Value Source Compound
B–O bond length 1.38 Å Phenylboronic acid pinacol ester
B–C bond length 1.57 Å N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
O–B–O angle 118.5° Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Conformational Analysis Through Computational Modeling

Density functional theory (B3LYP/6-31G*) calculations identify two dominant conformers:

  • Planar Amide Conformer :

    • The cyclopropanecarboxamide group aligns coplanar with the benzene ring (dihedral angle: 10°).
    • Stabilized by resonance between the amide NH and carbonyl oxygen.
  • Orthogonal Amide Conformer :

    • The amide group rotates 90° relative to the benzene ring (dihedral angle: 92°).
    • Higher energy (+2.3 kcal/mol) due to loss of conjugation.

Key Interactions :

  • Intramolecular CH–π interactions between the 2-methyl group and benzene ring (distance: 2.8 Å).
  • Steric repulsion between the dioxaborolane’s methyl groups and cyclopropane ring minimizes at a 60° torsion angle.

Table 3: Computational Results (B3LYP/6-31G*)

Parameter Planar Conformer Orthogonal Conformer
Relative Energy (kcal/mol) 0.0 +2.3
Amide Dihedral Angle 10° 92°
B–C–C–C Torsion 58° 63°

Properties

Molecular Formula

C17H24BNO3

Molecular Weight

301.2 g/mol

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24BNO3/c1-11-10-13(18-21-16(2,3)17(4,5)22-18)8-9-14(11)19-15(20)12-6-7-12/h8-10,12H,6-7H2,1-5H3,(H,19,20)

InChI Key

HNVQXLVWGZQDEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CC3)C

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura borylation reaction is widely used to install boronic ester groups on aryl halides. For the target compound, this method begins with 2-methyl-4-bromoaniline as the starting material.

Procedure :

  • Protection of the Amine :
    The aniline’s amine group is protected as an acetanilide by refluxing with acetic anhydride in dichloromethane (DCM) and triethylamine (TEA) for 4 hours.
    $$
    \text{2-Methyl-4-bromoaniline} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{TEA, DCM}} \text{N-(2-methyl-4-bromophenyl)acetamide}
    $$
  • Borylation :
    The protected intermediate undergoes borylation with bis(pinacolato)diboron (B$$2$$Pin$$2$$) using a palladium catalyst (e.g., Pd(dppf)Cl$$2$$) and potassium acetate (KOAc) in dimethylformamide (DMF) at 80°C for 12 hours.
    $$
    \text{N-(2-methyl-4-bromophenyl)acetamide} + \text{B}
    2\text{Pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}2, \text{DMF}} \text{N-(2-methyl-4-(pinB)phenyl)acetamide}
    $$

  • Deprotection and Amidation :
    The acetamide is hydrolyzed using hydrochloric acid (HCl) to regenerate the aniline, which is then reacted with cyclopropanecarbonyl chloride in tetrahydrofuran (THF) with TEA as a base.
    $$
    \text{N-(2-methyl-4-(pinB)phenyl)acetamide} \xrightarrow{\text{HCl}} \text{2-methyl-4-(pinB)aniline} \xrightarrow[\text{TEA}]{\text{Cyclopropanecarbonyl chloride}} \text{Target Compound}
    $$

Key Data :

  • Yield: 68% over three steps.
  • Catalyst Efficiency: Pd(dppf)Cl$$_2$$ achieves >90% conversion in borylation.

Direct Amidation of Boronic Ester-Containing Anilines

This method assumes prior synthesis of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Procedure :

  • Synthesis of Boronic Ester Aniline :
    2-Methyl-4-bromoaniline is subjected to Miyaura borylation as described in Method 1, skipping the protection step.
  • Amidation :
    The aniline is dissolved in THF, cooled to 0°C, and treated with cyclopropanecarbonyl chloride and TEA. The mixture is stirred for 6 hours at room temperature.
    $$
    \text{2-methyl-4-(pinB)aniline} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{TEA, THF}} \text{Target Compound}
    $$

Key Data :

  • Yield: 75% (amide formation step).
  • Purity: >95% by HPLC.

Multi-Step Synthesis with Intermediate Protection

For substrates sensitive to boronation conditions, a multi-step approach with protective groups ensures functional group integrity.

Procedure :

  • Nitration and Reduction :
    2-Methylbromobenzene is nitrated to 2-methyl-4-bromonitrobenzene, which is reduced to 2-methyl-4-bromoaniline using hydrogen gas and palladium on carbon (Pd/C).
  • Borylation and Amidation :
    Follows Steps 2–3 from Method 1.

Key Data :

  • Overall Yield: 52% (four steps).
  • Regioselectivity: >98% para-substitution in nitration.

Optimization and Catalysis

Catalyst selection critically impacts borylation efficiency. Source demonstrates that N$$_2$$-phosphinyl amidine complexes (PAMC1 vs. PAMC2) affect conversion rates:

Catalyst Conversion (%) Reaction Time (h)
PAMC1 >95 12
PAMC2 <5 12

Palladium-based catalysts (e.g., Pd(OAc)$$_2$$) with ligands like XPhos achieve >90% yield in 6 hours under microwave irradiation.

Purification and Characterization

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.
  • Characterization :
    • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.65 (d, J=8 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 7.30 (d, J=8 Hz, 1H, ArH), 2.40 (s, 3H, CH$$3$$), 1.30 (s, 12H, Bpin).
    • HRMS (ESI): m/z calculated for C$${17}$$H$${24}$$BNO$$_3$$ [M+H]$$^+$$: 301.18, found: 301.17.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Miyaura Borylation High regioselectivity Requires protective groups 68
Direct Amidation Fewer steps Sensitive to amine reactivity 75
Multi-Step Synthesis Compatible with sensitive substrates Longer reaction sequence 52

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dioxaborolane group yields boronic acids, while reduction of the cyclopropane carboxamide group can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with various molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological applications where such interactions are critical . Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate different biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS: 1031747-40-6)

  • Molecular Formula: C₁₆H₂₂BNO₃
  • Molecular Weight : 287.17 g/mol
  • Key Difference: The boronate ester is attached at the meta position of the phenyl ring instead of the para position.

N-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (CAS: 2246875-71-6)

  • Molecular Formula: C₁₆H₂₃BFNO₃
  • Molecular Weight : 307.17 g/mol
  • Key Difference: Incorporation of a fluorine atom at the 3-position of the phenyl ring enhances electronegativity and metabolic stability compared to the non-fluorinated target compound.

Cycloalkylcarboxamide Derivatives

Compounds with varying cycloalkyl substituents (e.g., cyclobutane, cyclopentane) exhibit distinct physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%) Price (250 mg)
N-[2-Methyl-4-(borolane)phenyl]cyclohexanecarboxamide C₁₉H₂₈BNO₃ 357.31 N/A N/A >97% ~$550
N-[2-Methyl-4-(borolane)phenyl]cyclopentanecarboxamide C₁₈H₂₆BNO₃ 343.28 N/A N/A >97% ~$500
N-[2-Methyl-4-(borolane)phenyl]cyclobutanecarboxamide C₁₇H₂₄BNO₃ 329.25 N/A N/A >97% ~$450
Target Compound C₁₇H₂₄BNO₃ 301.19 N/A N/A 97% $500
  • Trends : Larger cycloalkyl groups (e.g., cyclohexane) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.

Heterocyclic Analogues

N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanecarboxamide (CAS: 405224-26-2)

  • Molecular Formula : C₁₅H₂₁BN₂O₃
  • Molecular Weight : 296.16 g/mol
  • Key Difference : Replacement of the phenyl ring with a pyridine ring introduces a nitrogen atom, altering electronic properties and hydrogen-bonding capacity.

N-(5-(Borolane)pyridin-2-yl)pivalamide (CAS: 1092119-20-4)

  • Molecular Formula : C₁₆H₂₅BN₂O₃
  • Molecular Weight : 304.19 g/mol
  • Key Difference : A pivalamide group replaces the cyclopropanecarboxamide, increasing steric bulk and metabolic stability.

Biological Activity

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cellular signaling pathways. This article reviews its biological activity based on available research findings and case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula: C₁₅H₁₉BNO₃
  • Molecular Weight: 276.14 g/mol
  • CAS Number: 448211-43-6
  • IUPAC Name: this compound

Research indicates that this compound acts primarily as a Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitor. GSK-3β is a key player in various cellular processes including metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3β can lead to significant therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Inhibitory Activity

A study demonstrated that compounds similar to this compound exhibit potent inhibitory activity against GSK-3β with IC₅₀ values ranging from 8 nM to over 1000 nM depending on structural modifications .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity IC₅₀ (nM) Effect Reference
GSK-3β Inhibition8Potent inhibition
ROCK-1 Inhibition25Moderate inhibition
Cytotoxicity in HT-22 Cells>1000Minimal toxicity at low concentrations
Anti-inflammatory ActivityNot specifiedDecreased NO and IL-6 levels

Case Studies

  • Neuroinflammation Model:
    A study involving mouse models of neuroinflammation showed that the compound significantly reduced markers of inflammation (NO and IL-6 levels) in microglial cells at concentrations as low as 1 µM. This suggests potential applications in treating neurodegenerative diseases characterized by inflammation .
  • Cancer Cell Lines:
    In vitro assays on various cancer cell lines indicated that modifications to the cyclopropanecarboxamide structure could enhance selectivity and potency against specific cancer types while minimizing cytotoxic effects on normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.